![molecular formula C9H11ClF3N B13484895 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(2,2,2-trifluoroethyl)benzaldehyde and methanamine.
Reaction Conditions: The key reaction involves the condensation of 3-(2,2,2-trifluoroethyl)benzaldehyde with methanamine under controlled conditions. This reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in this compound.
Chemical Reactions Analysis
1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Scientific Research Applications
1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and methanamine groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethylamine hydrochloride: This compound has a similar trifluoroethyl group but differs in the position of the amine group.
2,2,2-Trifluoroethyl methacrylate: This compound contains a trifluoroethyl group attached to a methacrylate moiety, making it useful in polymer chemistry.
2,2,2-Trifluoroacetophenone: This compound features a trifluoroethyl group attached to an acetophenone structure, which is commonly used in organic synthesis.
The unique combination of the trifluoroethyl, phenyl, and methanamine groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h1-4H,5-6,13H2;1H |
InChI Key |
DMLWOJIESNNTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




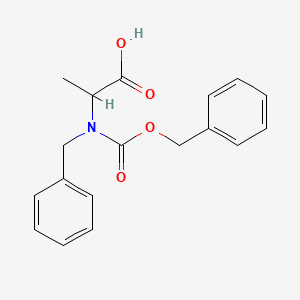
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
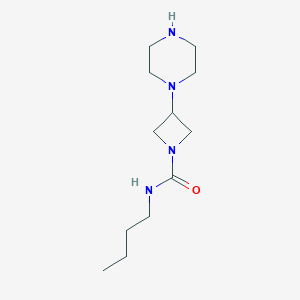
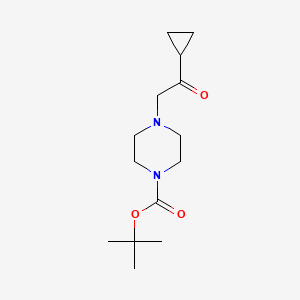

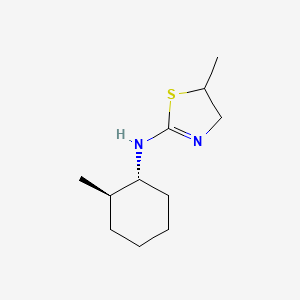
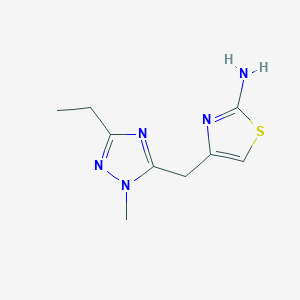
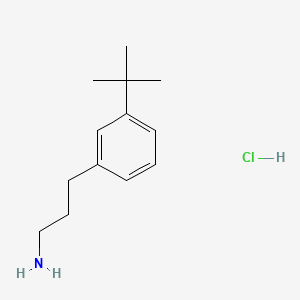
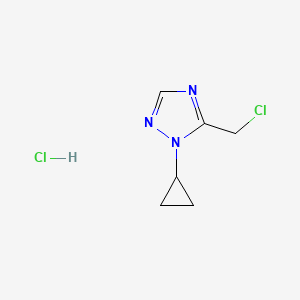
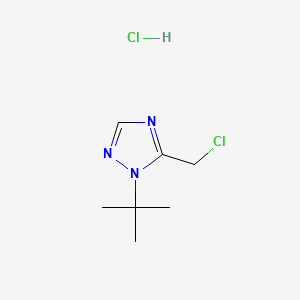
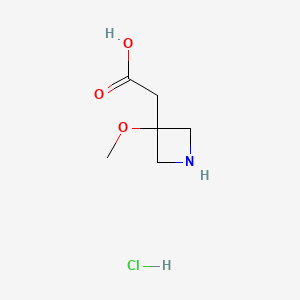
![(1S,5R)-4-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B13484907.png)
